molecular formula C17H16FN5OS B11160949 N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11160949
M. Wt: 357.4 g/mol
InChI Key: HYKWQVPGXCIFSX-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a tetrazole ring and a 3-fluorobenzyl carboxamide group.

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H16FN5OS/c18-12-5-3-4-11(8-12)9-19-16(24)15-13-6-1-2-7-14(13)25-17(15)23-10-20-21-22-23/h3-5,8,10H,1-2,6-7,9H2,(H,19,24)

InChI Key

HYKWQVPGXCIFSX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the fluorobenzyl group and the tetrazole ring. Common reagents used in these reactions include fluorobenzyl bromide, sodium azide, and various catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives to highlight key functional group substitutions, synthetic pathways, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Substituents Key Functional Groups Hypothesized Properties
Target Compound Tetrahydrobenzothiophene 3-fluorobenzyl, 1H-tetrazol-1-yl Tetrazole, Fluorobenzyl Enhanced metabolic stability, improved binding
N-(3-(4-Benzylpiperazine-1-carbonyl)... () Tetrahydrobenzothiophene 2-fluorobenzamide, 4-benzylpiperazine Benzamide, Piperazine Possible CNS activity (amide/piperazine motifs)
N-(1,1-dioxidotetrahydro-3-thienyl)... () Tetrahydrobenzothiophene 3-methylphenoxyacetyl, dioxidothienyl Sulfone, Phenoxyacetyl Increased solubility (sulfone group)
Cyprofuram () Cyclopropanecarboxamide 3-chlorophenyl, tetrahydro-2-oxo-furanyl Chlorophenyl, Furanyl Pesticidal activity (halogenated aryl)

Key Observations:

Core Structure Variations :

  • The target compound and derivatives share the tetrahydrobenzothiophene core, which confers rigidity and planar aromaticity. In contrast, cyprofuram () employs a cyclopropanecarboxamide core, favoring conformational restriction .

Substituent Effects: Tetrazole vs. Fluorobenzyl vs. Chlorophenyl: The 3-fluorobenzyl group in the target compound may improve membrane permeability over 3-chlorophenyl (cyprofuram) due to fluorine’s smaller size and higher electronegativity . Sulfone vs. Piperazine: The sulfone group in increases polarity and solubility, whereas the piperazine in could enhance blood-brain barrier penetration .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling the tetrahydrobenzothiophene core with a 3-fluorobenzylamine derivative, analogous to the amide formation in (using NaOH/EtOH for hydrolysis) .
  • ’s sulfone group suggests oxidation of a thiophene precursor, a step absent in the target compound’s synthesis .

Research Findings and Inferences

  • Metabolic Stability : The tetrazole group in the target compound is less prone to enzymatic degradation than ester or carboxylic acid groups, a feature shared with other tetrazole-containing drugs .
  • Solubility : The absence of a sulfone group (cf. ) suggests the target compound may have lower aqueous solubility but higher lipophilicity, favoring oral bioavailability .

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